
Ketoprofen lysinate
描述
Ketoprofen lysine salt is a lysine salt of ketoprofen.
作用机制
Target of Action
Ketoprofen lysinate, also known as Ketoprofen lysine salt, Lysyl-ketoprofen, or Ketoprofen lysine, is a nonsteroidal anti-inflammatory agent (NSAIA) with analgesic and antipyretic properties . The primary targets of this compound are the cyclooxygenase-1 and 2 (COX-1 and 2) enzymes .
Mode of Action
This compound works by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in decreased formation of prostaglandin precursors, which mediate pain, fever, and inflammation . Additionally, Ketoprofen is thought to have anti-bradykinin activity, as well as lysosomal membrane-stabilizing action .
Biochemical Pathways
The anti-inflammatory effects of Ketoprofen are believed to be due to the inhibition of the arachidonic acid pathway, specifically the COX-2 enzyme, which is involved in prostaglandin synthesis . This results in decreased levels of prostaglandins that mediate pain, fever, and inflammation .
Pharmacokinetics
This compound exhibits little stereoselectivity in its pharmacokinetics . One of the possible metabolism routes of Ketoprofen is the inversion of the R- to S-enantiomer in the gastrointestinal tract . Ketoprofen, as a weak acid drug, might undergo recirculation through pancreatic/intestinal juices .
Result of Action
The result of this compound’s action is the symptomatic treatment of acute and chronic rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, primary dysmenorrhea, and mild to moderate pain associated with musculotendinous trauma (sprains and strains), postoperative (including dental surgery) or postpartum pain .
Action Environment
The action of this compound can be influenced by environmental factors such as the pH of the gastrointestinal tract, which can affect the drug’s absorption and bioavailability
生物活性
Ketoprofen lysinate (KLS) is a salt form of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen, which has been developed to enhance the drug's solubility, bioavailability, and safety profile. This article explores the biological activity of KLS, focusing on its pharmacokinetics, efficacy in various conditions, and safety compared to traditional ketoprofen.
Pharmacokinetics
KLS exhibits improved pharmacokinetic properties over ketoprofen acid (KA). Studies indicate that KLS has a higher solubility and faster gastrointestinal absorption. For instance, the peak plasma concentration of KLS is reached approximately 15 minutes post-administration, compared to 60 minutes for KA .
Table 1: Pharmacokinetic Parameters of KLS vs. KA
Parameter | KLS | KA |
---|---|---|
Peak Plasma Concentration | 15 minutes | 60 minutes |
Bioavailability | Higher | Lower |
Gastrointestinal Tolerability | Improved | Standard |
Efficacy
KLS demonstrates significant anti-inflammatory and analgesic effects. Clinical trials have shown that KLS not only alleviates pain but also reduces inflammation effectively in various conditions, including juvenile rheumatoid arthritis and acute pharyngitis .
Case Study: Juvenile Rheumatoid Arthritis
A study involving children with juvenile rheumatoid arthritis reported substantial improvement in pain levels when treated with KLS. The numerical rating scale (NRS) showed a reduction from an average of 7.77 ± 2.25 before treatment to 2.45 ± 2.38 after treatment (p = 0.003) .
Table 2: Clinical Efficacy of KLS in Pain Management
Condition | NRS Before Treatment | NRS After Treatment | p-value |
---|---|---|---|
Juvenile Rheumatoid Arthritis | 7.77 ± 2.25 | 2.45 ± 2.38 | <0.005 |
Acute Pharyngitis | 7.59 ± 2.49 | 1.90 ± 2.26 | <0.005 |
Safety Profile
One of the most significant advantages of KLS is its enhanced safety profile compared to traditional NSAIDs. Research indicates that KLS has better gastrointestinal and renal tolerability, attributed to the antioxidant properties of L-lysine, which mitigates oxidative stress-related damage .
Comparative Safety Study
In a comparative study on dogs administered orally with KLS and KA, it was found that KLS had significantly lower gastrointestinal and renal toxicity, highlighting its potential as a safer alternative for long-term use .
KLS operates through multiple mechanisms:
- COX Inhibition : Like other NSAIDs, KLS inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thereby decreasing inflammation and pain.
- Nitric Oxide Inhibition : It also inhibits nitric oxide synthase in the brain, contributing to its analgesic effects .
- Antioxidant Properties : The L-lysine component provides additional antioxidant benefits, enhancing gastric mucosal protection against NSAID-induced damage .
科学研究应用
Pharmacological Properties
Ketoprofen lysinate exhibits potent anti-inflammatory , analgesic , and antipyretic effects, making it suitable for managing various pain and inflammatory conditions. Its mechanism of action involves the reversible inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain .
Table 1: Pharmacokinetic Parameters of this compound vs. Ketoprofen Acid
Parameter | This compound | Ketoprofen Acid |
---|---|---|
Peak Plasma Concentration | 15 minutes | 60 minutes |
Bioavailability | Higher | Lower |
Gastrointestinal Tolerability | Improved | Standard |
Pain Management
This compound has demonstrated efficacy in treating various pain conditions, including:
- Juvenile Rheumatoid Arthritis : A study showed significant pain reduction in children treated with this compound, with a decrease in the Numerical Rating Scale (NRS) from 7.77 ± 2.25 to 2.45 ± 2.38 (p = 0.003) .
- Acute Pharyngitis : Similar results were observed, with NRS scores dropping from 7.59 ± 2.49 to 1.90 ± 2.26 (p < 0.005) .
Respiratory Infections in Adolescents
Recent studies indicate that this compound is effective in treating acute upper respiratory infections (AURI) in adolescents, significantly reducing fever and symptom severity while being well tolerated .
Topical Formulations
A novel topical gel-spray formulation containing this compound has been developed, demonstrating superior permeation compared to traditional formulations. In vitro studies indicated that this formulation allows for efficient delivery of the drug to inflamed areas without significant gastrointestinal damage .
Nanoparticle Formulations
Research has explored the use of this compound in creating poly lactic-co-glycolic acid-based spray-dried nanoparticles aimed at extending the drug's activity duration . This method enhances the drug's release profile and reduces the frequency of dosing required.
Magnetic Field Treatment
Studies have investigated the effects of pulsed magnetic fields on this compound, revealing structural changes that may enhance its therapeutic properties . This innovative approach could lead to improved treatment outcomes for localized pain conditions.
Safety Profile
This compound is noted for its favorable safety profile compared to traditional NSAIDs, particularly regarding gastrointestinal and renal tolerability due to the antioxidant properties of L-lysine . Comparative studies have shown lower toxicity levels in animal models when using this compound versus ketoprofen acid.
常见问题
Basic Research Questions
Q. What experimental methods are recommended for encapsulating ketoprofen lysinate to achieve controlled drug release?
- Answer: Prilling, a droplet-based solidification technique, is widely used to encapsulate this compound. This method involves optimizing polymer concentrations (e.g., hydroxypropyl methylcellulose) and process parameters (e.g., nozzle diameter, cooling rates) to tailor release kinetics . Differential scanning calorimetry (DSC) can validate encapsulation efficiency by analyzing thermal transitions (e.g., melting points, glass transitions) of the drug-polymer matrix . For nanoparticle-based systems, supercritical fluid-assisted techniques like SAA (Supercritical Assisted Atomization) enable precise control over particle size and drug loading .
Q. How should researchers validate analytical methods for quantifying this compound in dissolution studies?
- Answer: UV-vis spectrophotometry at 259 nm is a standard method, validated using a linear calibration curve (1–4 µg/mL) with triplicate measurements to ensure precision. High-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) is recommended for complex matrices to avoid interference from excipients or degradation products .
Q. What physicochemical properties of this compound are critical for formulation design?
- Answer: Key properties include:
- Solubility: pH-dependent ionization (pKa ~4.5 for ketoprofen) affects dissolution.
- Thermal Stability: DSC profiles show degradation above 130°C, necessitating low-temperature processing .
- Hydrophobicity: Modified with lysine to enhance aqueous solubility compared to ketoprofen alone .
Advanced Research Questions
Q. How do pH variations in inflammatory tissues influence the release kinetics of this compound from nanocarriers?
- Answer: At pH 6.4 (simulating inflamed tissues), cockle shell–based calcium carbonate nanoparticles (CXSD) release 55% of the drug within 6 hours, compared to 30% for chitosan nanoparticles (CSD). At pH 7.4, CXSD shows a burst release (97% in 24 hours), while CSD exhibits sustained release (90% over 72 hours). Surface functionalization (e.g., hyaluronic acid) mitigates burst release and enhances targeting .
- Table 1: Release Profiles of this compound
Nanocarrier Type | pH 6.4 (6h) | pH 7.4 (24h) |
---|---|---|
CXSD | 55% | 97% |
CSD | 30% | 70% |
Q. How can researchers optimize nanoparticle:drug ratios to maximize encapsulation efficiency?
- Answer: A 5:1 nanoparticle:drug ratio achieves 89.9% encapsulation efficiency for cockle shell–based carriers. Higher drug concentrations (>1 mg) reduce loading capacity due to saturation of nanoparticle surfaces. Dynamic light scattering (DLS) and zeta potential measurements are critical for assessing colloidal stability during optimization .
Q. What strategies address contradictions in thermal degradation data during this compound processing?
- Answer: Contradictions in DSC profiles (e.g., varying peak temperatures in prilling studies) may arise from polymorphic transitions or residual solvent retention. Researchers should:
- Conduct thermogravimetric analysis (TGA) to quantify residual solvents.
- Use controlled drying protocols (e.g., lyophilization) to stabilize amorphous forms .
Q. How do cross-linking techniques impact the mechanical stability and drug release of hyaluronic acid–based carriers?
- Answer: Cross-linking with divalent ions (e.g., Ca²⁺) or glutaraldehyde increases hydrogel rigidity, reducing burst release from 70% to 40% in the first 6 hours. However, excessive cross-linking (>5% w/w) may hinder drug diffusion, requiring a balance between stability and release kinetics .
Q. Methodological Guidelines
- Experimental Design: Use a factorial design to evaluate interactions between variables (e.g., polymer type, pH, temperature) on encapsulation efficiency .
- Data Analysis: Apply kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to differentiate diffusion-controlled vs. erosion-controlled release mechanisms .
- Validation: Include negative controls (e.g., unloaded nanoparticles) in dissolution studies to account for matrix interference .
属性
IUPAC Name |
2-(3-benzoylphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3.C6H14N2O2/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIORVCHBUEWEP-ZSCHJXSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57469-78-0 | |
Record name | Ketoprofen lysine salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-BENZOYLPHENYL)PROPIONIC ACID-D,L-LYSINE SALT | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KETOPROFEN LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WD00E3D4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。